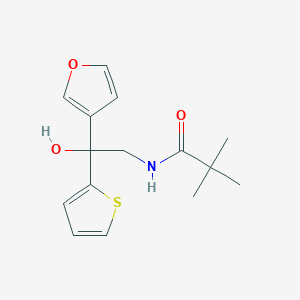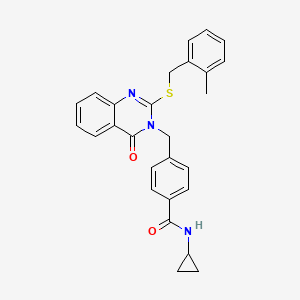![molecular formula C15H21NO3 B2901394 1-[4-Ethoxy-3-(morpholin-4-ylmethyl)phenyl]ethanone CAS No. 763916-51-4](/img/structure/B2901394.png)
1-[4-Ethoxy-3-(morpholin-4-ylmethyl)phenyl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-Ethoxy-3-(morpholin-4-ylmethyl)phenyl]ethanone is a biochemical used for proteomics research . It has a molecular formula of C15H21NO3 and a molecular weight of 263.33 .
Molecular Structure Analysis
The molecular structure of 1-[4-Ethoxy-3-(morpholin-4-ylmethyl)phenyl]ethanone is defined by its molecular formula, C15H21NO3 . More detailed structural information, such as bond lengths and angles, would require experimental techniques like X-ray crystallography or computational methods.Physical And Chemical Properties Analysis
1-[4-Ethoxy-3-(morpholin-4-ylmethyl)phenyl]ethanone has a molecular weight of 263.33 . Additional physical and chemical properties such as melting point, boiling point, solubility, and stability would require experimental determination or reference to a comprehensive chemical database.Mecanismo De Acción
Safety and Hazards
Specific safety and hazard information for 1-[4-Ethoxy-3-(morpholin-4-ylmethyl)phenyl]ethanone is not provided in the search results. As with all chemicals, it should be handled with appropriate safety precautions. Consultation of a Material Safety Data Sheet (MSDS) or similar safety document is recommended .
Direcciones Futuras
Propiedades
IUPAC Name |
1-[4-ethoxy-3-(morpholin-4-ylmethyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-3-19-15-5-4-13(12(2)17)10-14(15)11-16-6-8-18-9-7-16/h4-5,10H,3,6-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAHAYRAAFOGQNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)C)CN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-Ethoxy-3-(morpholin-4-ylmethyl)phenyl]ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-acetyl-2-(piperidin-1-yl)phenyl]prop-2-enamide](/img/structure/B2901314.png)








![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2,4-dichlorophenyl)acetamide](/img/structure/B2901329.png)
![3-(4-chlorobenzyl)-8-(2-chloroethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2901330.png)

